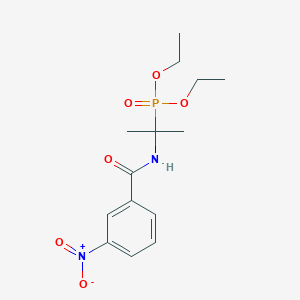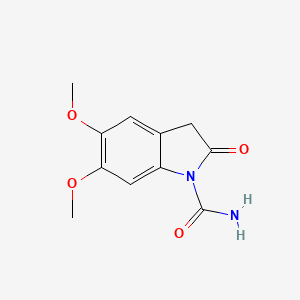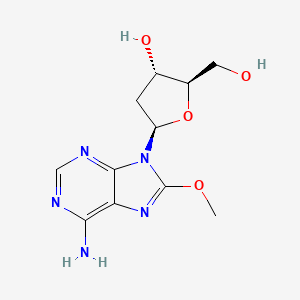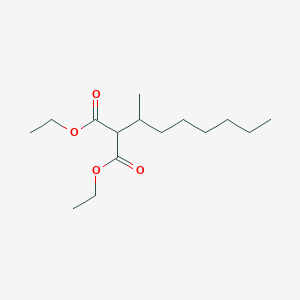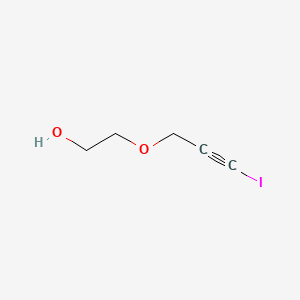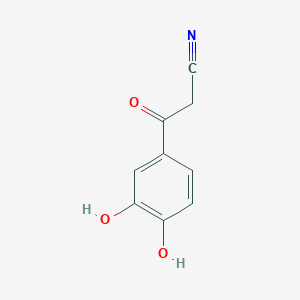
Cyanomethyl-(3,4-dihydroxyphenyl)ketone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyanomethyl-(3,4-dihydroxyphenyl)ketone is an organic compound with the molecular formula C9H7NO3 It is characterized by the presence of two hydroxyl groups attached to a benzene ring and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions: Cyanomethyl-(3,4-dihydroxyphenyl)ketone can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxybenzonitrile with lithium diisopropylamide (LDA) and 1,3-dimethyl-2-imidazolidinone (DMEU) at elevated temperatures . Another method uses vanillin as a starting material, which reacts with hydroxylamine hydrochloride in a polar solvent at low temperatures, followed by a reaction at 50-120°C to produce high-purity 3,4-dihydroxybenzonitrile .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, making it suitable for various applications in research and industry.
化学反应分析
Types of Reactions: Cyanomethyl-(3,4-dihydroxyphenyl)ketone undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Quinones
Reduction: Amines
Substitution: Ethers or esters
科学研究应用
Cyanomethyl-(3,4-dihydroxyphenyl)ketone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Cyanomethyl-(3,4-dihydroxyphenyl)ketone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress.
Metal Chelation: The compound can bind to metal ions, preventing them from catalyzing harmful reactions.
Enzyme Inhibition: It can inhibit enzymes such as acetylcholinesterase, which is relevant in the context of neurodegenerative diseases.
相似化合物的比较
3,4-Dihydroxybenzoic Acid: Similar structure but with a carboxyl group instead of a nitrile group.
3,4-Dihydroxybenzaldehyde: Contains an aldehyde group instead of a nitrile group.
3,4-Dihydroxybenzyl Alcohol: Contains a hydroxymethyl group instead of a nitrile group.
Uniqueness: Cyanomethyl-(3,4-dihydroxyphenyl)ketone is unique due to the presence of both hydroxyl and nitrile groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
属性
分子式 |
C9H7NO3 |
|---|---|
分子量 |
177.16 g/mol |
IUPAC 名称 |
3-(3,4-dihydroxyphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H7NO3/c10-4-3-7(11)6-1-2-8(12)9(13)5-6/h1-2,5,12-13H,3H2 |
InChI 键 |
KNNMPDDHEIGMJF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)CC#N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


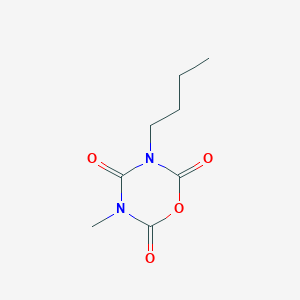
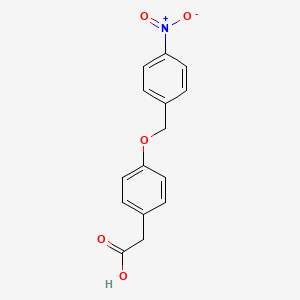
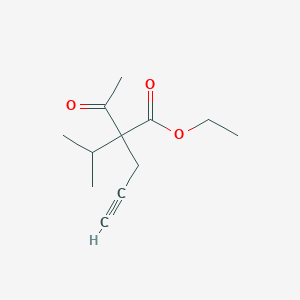

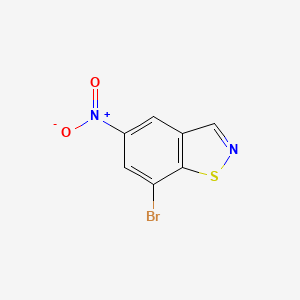
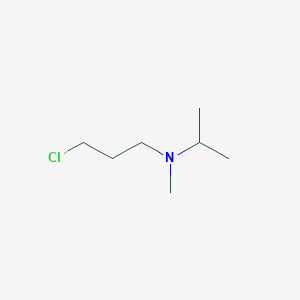
![3-(1H-Imidazo[4,5-b]pyridin-2-yl)-2,6-dimethoxyphenol](/img/structure/B8631846.png)
![3-morpholin-4-yl-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B8631852.png)

